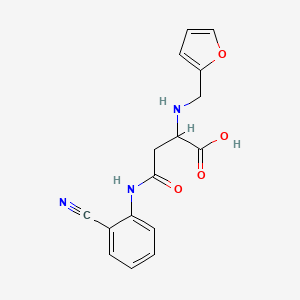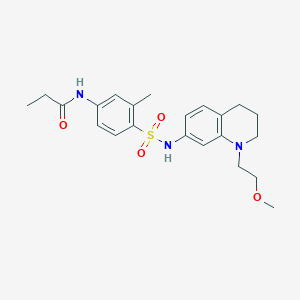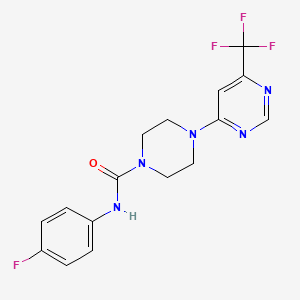
N-(4-fluorophenyl)-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This molecule is a piperazine derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism of Antineoplastic Agents : A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, revealed insights into its metabolic pathways in humans. Flumatinib, chemically related to the compound , was primarily metabolized through amide bond cleavage, leading to the formation of hydrolytic products. This study underscores the importance of understanding the metabolic fate of similar compounds for their effective use in treating chronic myelogenous leukemia (CML) (Gong et al., 2010).
Antibacterial and Antimicrobial Applications
Novel Antibacterial Agents : Research on 8-fluoro Norfloxacin derivatives, incorporating elements similar to the core structure of the compound , demonstrated increased potency against methicillin-resistant Staphylococcus aureus and vancomycin-resistant S. aureus. These findings highlight the potential of structurally related compounds as probes for combating antibiotic-resistant bacterial infections (Sunduru et al., 2011).
Antitubercular and Antibacterial Activities : A series of carboxamide derivatives showcased significant antitubercular and antibacterial properties, indicating the therapeutic potential of similar compounds in treating infectious diseases. The chemical modification of these molecules can lead to potent agents against tuberculosis and other bacterial infections (Bodige et al., 2020).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5O/c17-11-1-3-12(4-2-11)23-15(26)25-7-5-24(6-8-25)14-9-13(16(18,19)20)21-10-22-14/h1-4,9-10H,5-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRZDQGOPOOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

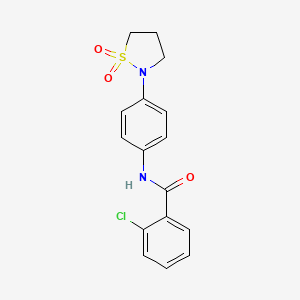
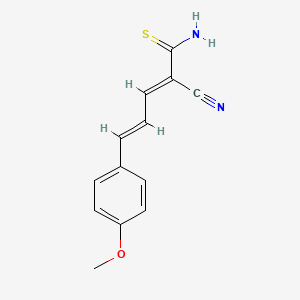
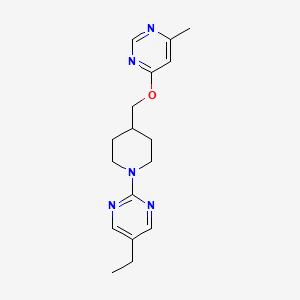
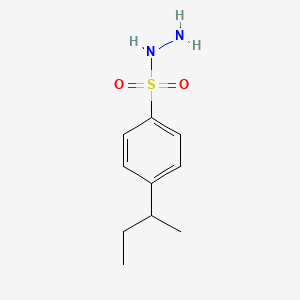
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)
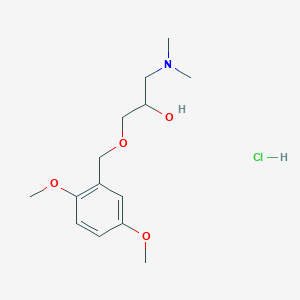
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
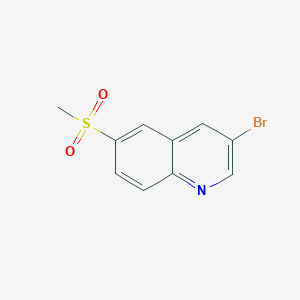
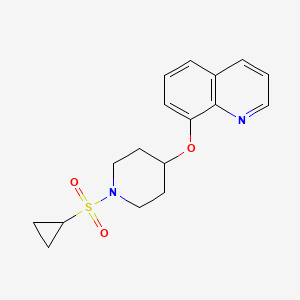
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)
![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)
